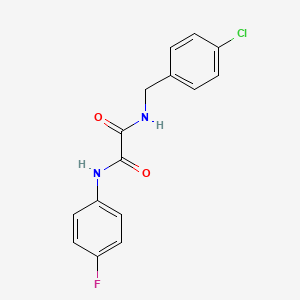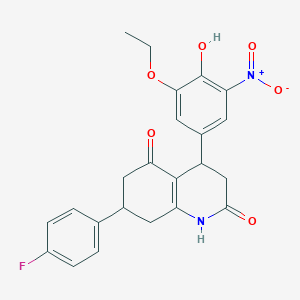
N-(3-chlorobenzyl)-2-phenylbutanamide
説明
N-(3-chlorobenzyl)-2-phenylbutanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as BPN14770 and has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Fragile X syndrome.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-2-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes in the brain. Specifically, the compound is thought to inhibit the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D activity, N-(3-chlorobenzyl)-2-phenylbutanamide may increase cAMP levels, which can lead to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that N-(3-chlorobenzyl)-2-phenylbutanamide can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Specifically, the compound has been shown to improve memory and learning in these models. Additionally, N-(3-chlorobenzyl)-2-phenylbutanamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic properties.
実験室実験の利点と制限
One advantage of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that it has been well-characterized and its synthesis method is well-established. Additionally, the compound has been shown to have therapeutic potential in animal models of neurological disorders. However, one limitation of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-(3-chlorobenzyl)-2-phenylbutanamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for neurological disorders. Additionally, studies could investigate the safety and efficacy of N-(3-chlorobenzyl)-2-phenylbutanamide in human clinical trials, which could ultimately lead to its approval as a therapeutic agent. Finally, research could explore the potential use of N-(3-chlorobenzyl)-2-phenylbutanamide in combination with other drugs for the treatment of neurological disorders.
科学的研究の応用
N-(3-chlorobenzyl)-2-phenylbutanamide has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to improve cognitive function in individuals with neurological disorders such as Alzheimer's disease and Fragile X syndrome. Studies have shown that N-(3-chlorobenzyl)-2-phenylbutanamide can improve memory and learning in animal models of these disorders.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-16(14-8-4-3-5-9-14)17(20)19-12-13-7-6-10-15(18)11-13/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMELGEXBZWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772526.png)

![8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772547.png)
![3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
![N-(2-ethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4772558.png)


![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4772574.png)
![N-{2-(2-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4772578.png)
![3-phenyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4772583.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4772603.png)
![N-{2-(2-methoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4772608.png)
![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4772612.png)